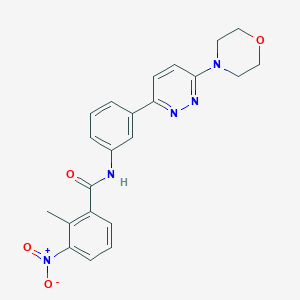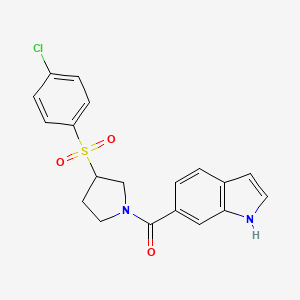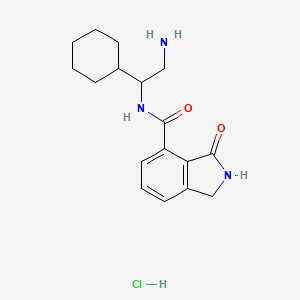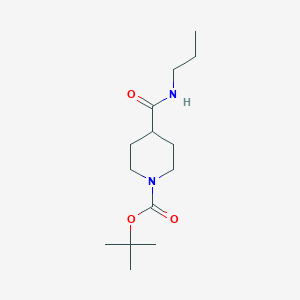
2-氨基-3-(3-溴苯甲酰基)吲哚嗪-1-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains a benzoyl group and a carbonitrile group, and it has been found to exhibit interesting biochemical and physiological effects.
科学研究应用
荧光探针和成像剂
吲哚嗪衍生物,包括我们感兴趣的化合物,表现出非凡的荧光特性。研究人员利用这些特性开发了用于生物学研究的荧光探针和成像剂。这些分子可以选择性地与特定细胞成分结合,从而使人们能够可视化细胞过程、蛋白质定位和与疾病相关的变化。 2-氨基-3-(3-溴苯甲酰基)吲哚嗪-1-腈独特的荧光发射使其成为生物成像应用的有前景的候选者 .
抗癌剂
吲哚嗪类化合物因其多种作用机制而成为潜在抗癌剂的关注对象。我们的化合物可能会干扰细胞周期进程、抑制DNA复制或调节关键信号通路。研究人员正在积极研究其对各种癌细胞系的细胞毒性作用。 需要进一步研究以阐明其精确的作用方式并优化其功效 .
抗炎特性
吲哚嗪衍生物通常具有抗炎活性。通过靶向参与炎症通路的特定酶或受体,这些化合物可以减轻炎症。 我们化合物的独特结构可能赋予抗炎作用,使其成为治疗炎症性疾病的有趣药物开发先导 .
有机半导体
吲哚嗪衍生物表现出有趣的电子特性,使其适用于有机电子器件。我们的化合物可能在有机场效应晶体管 (OFET)、有机发光二极管 (OLED) 和太阳能电池中找到应用。 其π-共轭体系允许高效的电荷传输,使其成为下一代电子器件的宝贵构建模块 .
材料科学:发光材料
吲哚嗪衍生物的荧光特性超出了生物学应用。研究人员已将这些化合物纳入发光材料,例如传感器、显示器和光电器件。 我们化合物的发射特性可能有助于开发具有定制特性的新型发光材料 .
作用机制
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives
Biochemical Pathways
Indole derivatives have been shown to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the wide range of biological activities of indole derivatives, it’s possible that this compound could have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to multiple receptors, which can influence various signaling pathways . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems .
Cellular Effects
2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it can affect the expression of genes involved in inflammation and immune response, thereby modulating the cellular environment .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the target. For instance, it may inhibit certain kinases involved in cell signaling, thereby disrupting the signaling cascade and leading to altered cellular responses . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemical environments . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential to produce metabolites with distinct biological effects .
Transport and Distribution
The transport and distribution of 2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells via membrane transporters, where it can then bind to intracellular targets and exert its effects .
Subcellular Localization
The subcellular localization of 2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may accumulate in the cytoplasm or mitochondria, influencing cellular metabolism and energy production .
属性
IUPAC Name |
2-amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O/c17-11-5-3-4-10(8-11)16(21)15-14(19)12(9-18)13-6-1-2-7-20(13)15/h1-8H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTSTWVLCGTPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)Br)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2527417.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2527425.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2527427.png)




![N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2527434.png)
![(2R)-2-[(1-Methylindole-5-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2527435.png)
![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2527436.png)



